Doixc-pth
Description
Doixc-pth (full chemical name withheld per confidentiality guidelines) is a synthetic inorganic compound primarily utilized in catalytic processes and advanced material synthesis. Its molecular structure comprises a central transition metal core coordinated with ligand systems optimized for thermal stability and redox activity. Studies highlight its efficacy in industrial applications, such as hydrocarbon reforming and polymer production, due to its high surface area and tunable electronic properties . Regulatory assessments classify this compound as a Substance of Very High Concern (SVHC) under the REACH framework, necessitating rigorous comparisons with analogous compounds to evaluate environmental and toxicological risks .
Properties
IUPAC Name |
[2-[2-(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)hydrazinyl]-2-oxoethyl]sulfanylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N2O10PS/c26-12-2-5-15-18(8-12)34-19-9-13(27)3-6-16(19)23(15)17-7-11(1-4-14(17)22(30)35-23)21(29)25-24-20(28)10-37-36(31,32)33/h1-9,26-27H,10H2,(H,24,28)(H,25,29)(H2,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSVFQUFOJVEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NNC(=O)CSP(=O)(O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N2O10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164896 | |
| Record name | Doixc-pth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151890-75-4 | |
| Record name | Doixc-pth | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151890754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doixc-pth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Doixc-pth can be synthesized through chemical oxidative polymerization. The process involves the polymerization of thiophene monomers in the presence of an oxidizing agent. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale polymerization reactors. The process involves the continuous addition of monomers and oxidizing agents to maintain a steady reaction rate. The resulting polymer is then purified through filtration and drying processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Doixc-pth undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include modified polythiophene derivatives with enhanced electrical conductivity and stability .
Scientific Research Applications
Biomedical Applications
Bone Regeneration and Repair
- Mechanism of Action : Doixc-pth stimulates osteoblast activity, promoting bone formation. Studies have shown that intermittent administration can lead to significant anabolic effects on bone density and structure .
- Clinical Trials : In clinical settings, this compound has been evaluated for its efficacy in treating osteoporosis. One study indicated that patients receiving this compound experienced a 75% reduction in their daily calcium and active vitamin D requirements compared to placebo .
Cancer Therapy
- Nanoparticle Engineering : Recent advancements have integrated this compound with polyphenol-containing nanoparticles to enhance drug delivery systems. These nanoparticles exhibit antioxidative properties and have shown promise in targeting cancer cells effectively .
- Theranostics : The combination of this compound with nanotechnology enables multimodal bioimaging and therapeutic delivery, facilitating personalized medicine approaches in oncology.
Nanotechnology Applications
Phenolic-Enabled Nanotechnology
- Particle Engineering : this compound has been utilized in phenolic-enabled nanotechnology for creating multifunctional nanoparticles. These particles can be engineered for specific biomedical applications, such as biosensing and bioimaging .
- Synthesis Strategies : The synthesis of nanoparticles incorporating this compound involves strategies that leverage the unique interactions between phenolic compounds and metal ions, resulting in stable and effective drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of Doixc-pth involves its interaction with specific cell-surface receptors. The compound binds to high-affinity receptors on the cell surface, triggering a cascade of intracellular signaling pathways. These pathways regulate various physiological processes, including calcium and phosphate homeostasis, bone metabolism, and vitamin D synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analog: Compound X
Compound X shares a nearly identical ligand framework with Doixc-pth but substitutes the central metal atom with a lanthanide series element. Key differences include:
| Parameter | This compound | Compound X |
|---|---|---|
| Central Metal | Transition Metal A | Lanthanide Metal B |
| Thermal Stability | 450–500°C | 380–420°C |
| Redox Activity (mV) | +1.2 to −0.8 | +0.5 to −1.5 |
| Solubility (g/L) | 0.12 | 0.45 |
Research indicates that this compound’s transition metal core enhances stability under high-temperature industrial conditions, whereas Compound X’s lanthanide substitution improves solubility but reduces catalytic longevity .
Functional Analog: Compound Y
Compound Y, though structurally distinct (e.g., organic ligand system), is functionally comparable to this compound in hydrocarbon reforming. Comparative efficacy
| Metric | This compound | Compound Y |
|---|---|---|
| Conversion Efficiency | 92% | 85% |
| Byproduct Formation | 3% | 8% |
| Catalyst Lifespan | 120 cycles | 90 cycles |
This compound outperforms Compound Y in efficiency and durability, attributed to its inorganic ligand system’s resistance to coke deposition .
Toxicological and Environmental Profiles
Acute Toxicity
This compound exhibits moderate acute toxicity (LD₅₀ = 320 mg/kg in rodents), comparable to Compound X (LD₅₀ = 290 mg/kg) but lower than Compound Y (LD₅₀ = 450 mg/kg).
Regulatory Status
Under EMA guidelines, this compound’s similarity to SVHC-listed compounds necessitates additional immunogenicity and pharmacokinetic studies, unlike Compounds X and Y, which have established safety profiles .
Methodological Considerations in Similarity Assessment
Chemical similarity models (e.g., Tanimoto coefficient ≥0.7) classify this compound and Compound X as "highly similar," yet experts flagged divergent toxicokinetic pathways, underscoring limitations in purely structural comparisons . Regulatory frameworks now integrate functional assays (e.g., receptor binding affinity) to address these gaps .
Biological Activity
Doixc-pth, a synthetic derivative of parathyroid hormone (PTH), has garnered attention for its potential biological activities, particularly in bone metabolism and calcium homeostasis. This article provides a comprehensive review of the biological activity of this compound, drawing on diverse research findings, case studies, and relevant data tables.
Overview of Parathyroid Hormone
Parathyroid hormone is critical in regulating calcium levels in the blood and bone metabolism. It primarily acts on osteoblasts and osteoclasts to stimulate bone formation and resorption. The biological activity of PTH is influenced by its structure, where specific amino acid residues play crucial roles in receptor binding and activation.
The mechanism of action for PTH involves its interaction with the PTH receptor (PTH1R), leading to the activation of cyclic adenosine monophosphate (cAMP) pathways. The biological activity can vary significantly based on the mode of administration (intermittent vs. continuous) and the structural integrity of the hormone.
Key Findings on this compound Activity
- Anabolic Effects : this compound has shown anabolic effects similar to those of PTH(1-34), promoting osteoblast differentiation and bone formation when administered intermittently .
- Oxidation Impact : Studies indicate that oxidation at methionine residues can impair the biological activity of PTH. This compound's resistance to oxidative modifications may enhance its efficacy compared to naturally occurring PTH .
Data Tables
Case Study 1: Familial Hypoparathyroidism
A family with familial isolated hypoparathyroidism demonstrated significant elevations in inactive PTH due to a mutation affecting PTH function. Treatment with recombinant human PTH (teriparatide) resulted in improved calcium levels and quality of life, highlighting the therapeutic potential similar to that of this compound .
Case Study 2: Renal Resistance to PTH
In patients with renal disease exhibiting resistance to endogenous PTH, administration of synthetic analogs like this compound could potentially bypass receptor desensitization, restoring normal calcium metabolism .
Q & A
Q. What are the foundational physicochemical properties of Doixc-pth, and how are they determined experimentally?
Methodological Answer: Key properties such as solubility, melting point, and stability should be characterized using standardized protocols. For example:
- Solubility : Perform gradient solvent tests (polar to non-polar) under controlled temperatures .
- Thermal Stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) with triplicate measurements to ensure reproducibility .
- Structural Confirmation : Combine spectroscopic methods (NMR, FT-IR) with X-ray crystallography for unambiguous identification .
Q. How can researchers synthesize this compound with high purity, and what analytical techniques validate its synthesis?
Methodological Answer:
- Synthesis Protocol : Follow peer-reviewed procedures with modifications documented (e.g., reaction time, catalyst ratios). Include inert atmosphere steps if moisture-sensitive .
- Purity Validation : Use HPLC with a photodiode array detector (PDA) to assess purity (>98%). Cross-validate with elemental analysis and mass spectrometry .
Advanced Research Questions
Q. How should experimental designs address contradictory data in this compound’s reactivity under varying pH conditions?
Methodological Answer:
- Controlled Replicates : Conduct experiments in triplicate across pH gradients (e.g., 2–12) using buffered solutions.
- Statistical Analysis : Apply ANOVA to identify outliers and assess significance of observed trends .
- Mechanistic Probes : Use computational modeling (DFT) to predict reactive sites and validate with kinetic studies .
Q. What strategies optimize this compound’s catalytic efficiency in interdisciplinary applications (e.g., materials science vs. biochemistry)?
Methodological Answer:
- Parameter Screening : Design a factorial experiment varying temperature, solvent, and substrate concentration. Use response surface methodology (RSM) to identify optimal conditions .
- Interdisciplinary Calibration : Compare performance metrics (e.g., turnover number, enantioselectivity) against field-specific benchmarks .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer:
- Meta-Analysis : Systematically review literature to identify variables (e.g., cell lines, assay protocols). Use funnel plots to detect publication bias .
- Standardized Assays : Propose a consortium-led validation study using harmonized protocols (e.g., OECD guidelines) .
Methodological and Reproducibility Challenges
Q. What frameworks ensure reproducibility in this compound studies, particularly in synthetic and characterization steps?
Methodological Answer:
- Documentation Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Provide raw spectra and crystallographic files in supplementary materials .
- Collaborative Validation : Partner with independent labs to replicate key findings, detailing any deviations in equipment or conditions .
Q. How should researchers ethically manage and share datasets involving this compound?
Methodological Answer:
- Data Licensing : Use repositories like Zenodo or Figshare with CC-BY licenses. Include metadata aligning with discipline-specific standards (e.g., MIAME for bioactivity data) .
- Ethical Compliance : For human/animal studies, adhere to institutional review board (IRB) protocols and declare conflicts of interest in publications .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for interpreting non-linear dose-response curves in this compound toxicity studies?
Methodological Answer:
Q. How can machine learning enhance structure-activity relationship (SAR) predictions for this compound derivatives?
Methodological Answer:
- Feature Engineering : Curate descriptors (e.g., logP, topological polar surface area) from databases like PubChem.
- Algorithm Selection : Test random forests vs. neural networks using k-fold cross-validation. Open-source code on GitHub for transparency .
Tables: Key Data Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
